molecular formula C9H8BrNO2 B2466799 4-(4-Bromophenoxy)azetidin-2-one CAS No. 1909319-93-2

4-(4-Bromophenoxy)azetidin-2-one

Cat. No. B2466799
M. Wt: 242.072
InChI Key: NQEVODJKSGEQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Bromophenoxy)azetidin-2-one” is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 . It is a derivative of azetidin-2-one, which is a type of β-lactam .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenoxy)azetidin-2-one” can be represented by the InChI code: 1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) . The azetidin-2-one ring is a key structural feature of this compound .


Physical And Chemical Properties Analysis

“4-(4-Bromophenoxy)azetidin-2-one” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

Antitumor Agents

4-(4-Bromophenoxy)azetidin-2-one and its derivatives have shown promise as potent antiproliferative compounds in the realm of cancer research. For instance, certain compounds in this class have displayed significant inhibitory effects on breast cancer cell lines and have been effective in disrupting the microtubular structure in cells, leading to G2/M arrest and apoptosis. These findings highlight the potential of these compounds in cancer therapy (Greene et al., 2016).

Antifungal Activity

Research on 4-(aryloxy)- and 4-(arylthio)azetidin-2-ones, closely related to 4-(4-Bromophenoxy)azetidin-2-one, has revealed antifungal properties, particularly against Phycomycetes. This suggests potential applications in controlling phytopathogenic fungi, which are harmful to plants (Arnoldi et al., 1990).

Antibacterial Agents

4-Alkyliden-azetidin-2-ones, which include 4-(4-Bromophenoxy)azetidin-2-one derivatives, have been studied for their efficacy against multidrug-resistant pathogens. Some of these compounds have shown activity against various Gram-positive and Gram-negative bacteria, including strains resistant to common antibiotics (Broccolo et al., 2006).

Synthesis of Biologically Important Compounds

Azetidin-2-ones, like 4-(4-Bromophenoxy)azetidin-2-one, are recognized as versatile intermediates for the synthesis of a wide range of organic molecules. Due to their strained ring structure, they serve as a significant building block in synthesizing various biologically relevant compounds, including antibiotics (Deshmukh et al., 2004).

Pharmaceutical Development

4-(4-Bromophenoxy)azetidin-2-one derivatives have been explored for their potential in pharmaceutical development. For example, their integration with other molecular structures has been investigated for producing new compounds with antineoplastic properties, particularly in the context of breast cancer treatment (Rane et al., 2015).

Future Directions

The future directions for the research and development of “4-(4-Bromophenoxy)azetidin-2-one” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . There is potential for these compounds to be used in the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .

properties

IUPAC Name

4-(4-bromophenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEVODJKSGEQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenoxy)azetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.